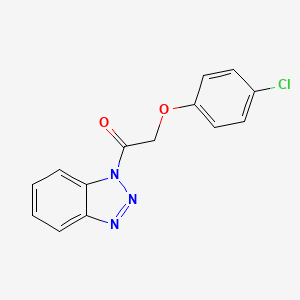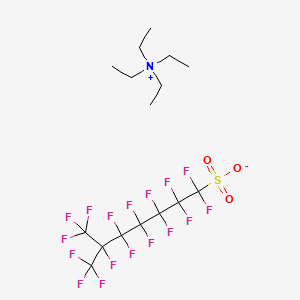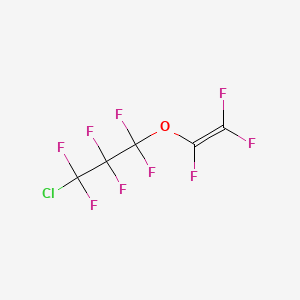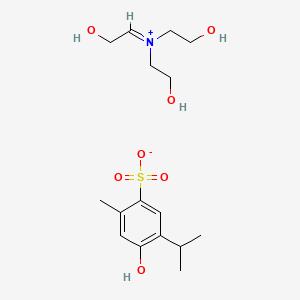
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate typically involves the reaction of tris(2-hydroxyethyl)amine with thymol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other biomolecules. Its effects are mediated through various pathways, including oxidative stress, membrane disruption, and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium acetate
- Tris(2-hydroxyethyl)ammonium formate
Uniqueness
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different solubility profiles, making it suitable for specific applications .
Properties
CAS No. |
71929-27-6 |
|---|---|
Molecular Formula |
C16H27NO7S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H14O4S.C6H14NO3/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;8-4-1-7(2-5-9)3-6-10/h4-6,11H,1-3H3,(H,12,13,14);1,8-10H,2-6H2/q;+1/p-1 |
InChI Key |
WVKHRZMDQLDQHR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])C(C)C)O.C(CO)[N+](=CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


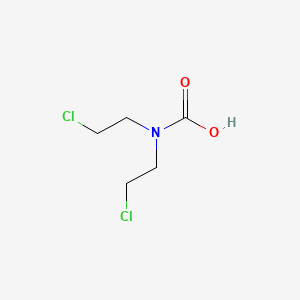
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
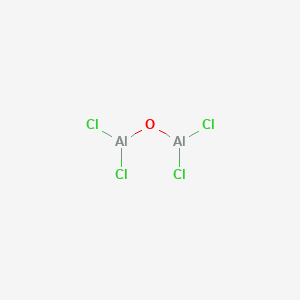
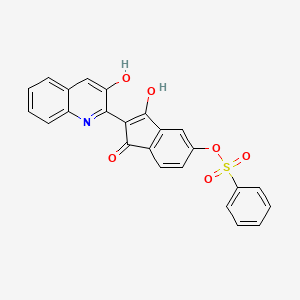

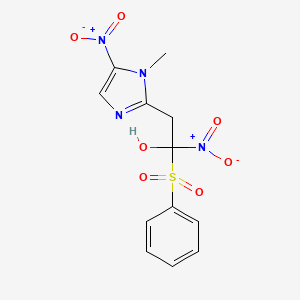
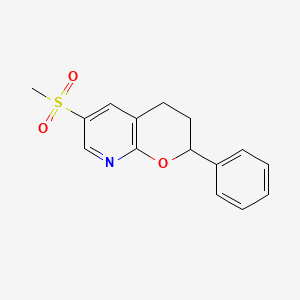
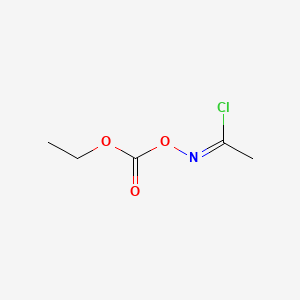
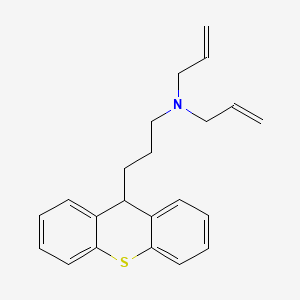
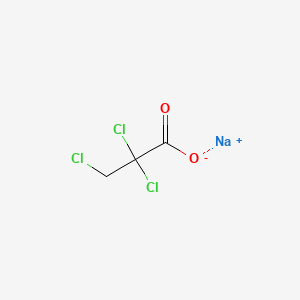
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
